2,4-Difluoro-D-homophenylalanine
Description
Properties
IUPAC Name |
(2R)-2-amino-4-(2,4-difluorophenyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c11-7-3-1-6(8(12)5-7)2-4-9(13)10(14)15/h1,3,5,9H,2,4,13H2,(H,14,15)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTYJIYAYABQKD-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)CC[C@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-D-homophenylalanine typically involves the following steps:
Starting Material: The synthesis begins with D-homophenylalanine as the starting material.
Fluorination: The aromatic ring undergoes selective fluorination at the 2 and 4 positions. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Purification: The final product is purified using techniques like recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production process is scaled up to ensure large quantities of the compound are synthesized efficiently. This involves the use of reactors and automated systems to control reaction conditions precisely, ensuring consistency and quality.
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-D-homophenylalanine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms on the aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophiles such as bromine or nitric acid are used for substitution reactions.
Major Products Formed:
Oxidation: Amine oxides
Reduction: Alcohols
Substitution: Brominated or nitrated derivatives
Scientific Research Applications
Chemical Properties and Structure
2,4-Difluoro-D-homophenylalanine features two fluorine atoms substituted at the 2 and 4 positions of its phenyl ring. This modification enhances the compound's stability and biological activity compared to its non-fluorinated counterparts. The molecular formula is , with a molecular weight of approximately 316.31 g/mol.
Medicinal Chemistry
DFH is investigated for its potential as a therapeutic agent, particularly in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors. DPP-IV plays a crucial role in glucose metabolism and is a target for type 2 diabetes treatment. Research has shown that fluorinated amino acids can significantly enhance the potency of DPP-IV inhibitors. For instance, studies have demonstrated that DFH derivatives exhibit improved binding affinities and lower IC50 values compared to non-fluorinated analogs .
Peptide Synthesis
Fluorinated amino acids like DFH are valuable building blocks in peptide synthesis. The incorporation of DFH into peptides can enhance their pharmacological properties, including increased metabolic stability and improved binding affinities to biological targets. In one study, peptides containing DFH showed significantly enhanced stability and activity against specific receptors involved in cancer progression .
Biochemical Studies
DFH is employed in biochemical research to study protein interactions and enzyme mechanisms. Its unique structure allows for precise investigations into enzyme-substrate interactions, contributing to a better understanding of biological processes. For example, peptides incorporating DFH have been used to explore interactions with DPP-IV, revealing superior inhibitory activity compared to traditional peptides .
Case Study 1: Peptide Therapeutics
In a study examining various fluorinated amino acids' effects on peptide stability and activity, DFH was incorporated into a peptide targeting a receptor involved in cancer progression. The results indicated that DFH-containing peptides exhibited significantly enhanced binding affinity compared to non-fluorinated counterparts, underscoring its potential in developing targeted therapies .
Case Study 2: Enzyme Interaction Studies
Another investigation focused on the interaction between DFH-containing peptides and DPP-IV. The study found that these peptides demonstrated superior inhibitory activity against DPP-IV compared to traditional peptides without fluorination. This highlights DFH's role in enhancing the efficacy of therapeutic agents targeting metabolic disorders .
Mechanism of Action
The mechanism by which 2,4-Difluoro-D-homophenylalanine exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atoms on the aromatic ring can influence the binding affinity and selectivity of the compound towards these targets. The exact mechanism may vary depending on the biological system and the specific application.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2,4-difluoro-D-homophenylalanine with other homophenylalanine derivatives and fluorinated amino acids:
Key Differences and Functional Implications
Fluorine Substitution Patterns :
- The 2,4-difluoro substitution in the title compound creates a distinct electronic environment compared to 3,4-difluoro isomers. The meta- and para-fluorine positions in 3,4-difluoro analogs may alter binding affinity in enzyme-active sites or receptor targets .
- 2-Trifluoromethyl substitution introduces extreme lipophilicity, which enhances blood-brain barrier penetration but may reduce aqueous solubility .
Protective Groups :
- Boc- or Fmoc-protected derivatives (e.g., Boc-2,5-Difluoro-D-homophenylalanine ) are tailored for peptide synthesis, offering compatibility with standard coupling reagents .
Synthetic Utility :
- Fluorinated homophenylalanines are critical intermediates in synthesizing kinase inhibitors and protease-resistant peptides. For example, analogs like This compound are used in constrained peptide architectures to modulate conformational flexibility .
Biological Activity
2,4-Difluoro-D-homophenylalanine (DFDHP) is an analog of the amino acid phenylalanine, modified with two fluorine atoms at the 2 and 4 positions of the aromatic ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a dipeptidyl peptidase-4 (DPP-4) inhibitor, which is significant in the treatment of type 2 diabetes mellitus (T2DM). This article reviews the biological activity of DFDHP, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of DFDHP can be represented as follows:
The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, which can influence its biological activity.
DFDHP acts primarily as a DPP-4 inhibitor. DPP-4 is an enzyme that inactivates incretin hormones, which are crucial for insulin secretion in response to meals. By inhibiting DPP-4, DFDHP promotes increased levels of these hormones, thereby enhancing insulin secretion and lowering blood glucose levels.
In Vitro Studies
In vitro studies have demonstrated that DFDHP exhibits significant inhibitory activity against DPP-4. For example, a study reported that various derivatives of β-homophenylalanine, including those with difluorinated modifications, displayed potent DPP-4 inhibitory activities with IC50 values in the nanomolar range. Specifically, compounds derived from DFDHP showed improved selectivity and efficacy compared to existing DPP-4 inhibitors like sitagliptin .
In Vivo Studies
In vivo efficacy was evaluated through oral glucose tolerance tests (OGTT) in ICR mice. The results indicated that DFDHP not only inhibited DPP-4 effectively but also resulted in significant reductions in blood glucose levels post-glucose challenge. Notably, one derivative demonstrated greater potency than sitagliptin when administered prior to glucose exposure .
Case Studies
- Diabetes Management : A clinical study involving diabetic models demonstrated that administration of DFDHP led to improved glycemic control compared to untreated groups. The mechanism was attributed to enhanced incretin levels due to DPP-4 inhibition.
- Comparative Analysis : A comparative study involving various DPP-4 inhibitors highlighted that DFDHP derivatives had a favorable pharmacokinetic profile and exhibited lower side effects compared to traditional therapies .
Table 1: Summary of Biological Activities of DFDHP Derivatives
| Compound | IC50 (nM) | Selectivity | In Vivo Efficacy (Reduction in Blood Glucose) |
|---|---|---|---|
| DFDHP | 5.0 | High | Significant reduction observed |
| Sitagliptin | 7.5 | Moderate | Moderate reduction observed |
| Other Derivatives | Varies | Low | Minimal effect |
Q & A
Q. How can researchers design studies to explore structure-activity relationships (SAR) for fluorinated amino acid derivatives?
- Answer : Apply the FINER framework :
- Feasible : Use SPPS to generate analogs (e.g., 2,5-difluoro, 3-trifluoromethyl).
- Novel : Compare with non-fluorinated controls (e.g., homophenylalanine).
- Ethical : Adhere to institutional guidelines for in vitro/in vivo testing .
- Relevant : Prioritize analogs with improved pharmacokinetic profiles for therapeutic development .
Data Contradictions & Validation
- CAS Registry Conflicts : lists CAS 1260608-31-8 for this compound, while commercial catalogs (e.g., ) omit CAS data. Validate via SciFinderⁿ or Reaxys using molecular formula (C₁₀H₁₁F₂NO₂) and spectral matches .
- Spectral Interpretation : Discrepancies in ¹⁹F NMR shifts (±0.5 ppm) may arise from solvent polarity; calibrate using hexafluorobenzene as an internal standard .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
